3-Chloro-4-fluoro-5-nitrobenzotrifluoride

Beschreibung

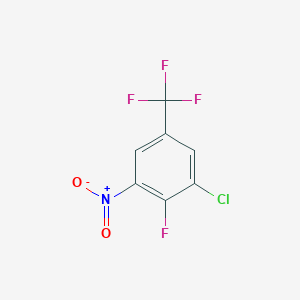

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOKKJHIEVEFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371446 | |

| Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101646-02-0 | |

| Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism

The synthesis of 3-chloro-4-fluoro-5-nitrobenzotrifluoride primarily involves nucleophilic aromatic substitution (NAS) and vapor-phase chloro-denitration. Starting with 3,4-dichloro-5-nitrobenzotrifluoride, fluorine replaces one chlorine atom via reaction with potassium fluoride in DMSO at 60–70°C. The nitro group directs substitution to the para position, yielding the intermediate this compound. Subsequent vapor-phase chlorination at 320–380°C replaces the nitro group with chlorine, forming 3,5-dichloro-4-fluorobenzotrifluoride.

Procedure and Optimization

Batch Process :

-

Fluorination :

-

3,4-Dichloro-5-nitrobenzotrifluoride (40 parts) reacts with powdered potassium fluoride (14 parts) in DMSO at 60–70°C for 12–16 hours.

-

The mixture is cooled, poured into iced water, and acidified with HCl. Organic extraction with methylene chloride followed by drying and concentration yields this compound.

-

Continuous Vapor-Phase Process :

-

4-Fluoro-3-nitrobenzotrifluoride vapors (8 parts/hour) and chlorine gas (15 parts/hour) are fed into a reactor at 320°C.

-

The product is condensed and purified, achieving 90.75% yield (36.3 parts from 40 parts starting material).

Key Parameters :

Yield and Characterization

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Yield | 89% | 90.75% |

| Temperature | 60–70°C | 320°C |

| Reaction Time | 12–16 hours | 30 minutes |

| Purity (GC-MS/NMR) | >95% | >95% |

Spectral data for this compound:

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Vapor-Phase Chloro-Denitration | High yield (89–91%), scalable | Requires high-temperature reactors |

| Solvent-Mediated Fluorination | Mild conditions, precise control | Longer reaction times (12+ hours) |

Applications and Derivatives

This compound serves as a precursor for:

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2-Dioctanoyl-Phosphatidylcholin unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Katalysiert durch Phospholipase-Enzyme, die zur Bildung von Glycerin und Fettsäuren führen.

Oxidation: Kann unter bestimmten Bedingungen oxidiert werden, um Peroxide und andere Oxidationsprodukte zu bilden.

Substitution: Kann Substitutionsreaktionen mit Nukleophilen eingehen, die zur Bildung modifizierter Phosphatidylcholin-Derivate führen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Phospholipase D- und sPLA2-Enzyme aus Rinderpankreas und Bienengift.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder molekularer Sauerstoff unter kontrollierten Bedingungen.

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptsächlich gebildete Produkte

Hydrolyse: Glycerin und Octansäure.

Oxidation: Peroxide und andere Oxidationsprodukte.

Substitution: Modifizierte Phosphatidylcholin-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Chloro-4-fluoro-5-nitrobenzotrifluoride serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for nucleophilic substitution reactions, particularly at the fluorine site, which is highly reactive due to the electronegative nature of fluorine.

Key Reactions:

- Nucleophilic Aromatic Substitution: The compound can undergo substitution reactions with alkali metal hydroxides, yielding products like 4-chloro-2-trifluoromethylphenol .

- Synthesis of Herbicides: It is utilized in the preparation of diphenyl ether herbicides, showcasing its importance in agricultural applications .

Pharmaceutical Applications

The compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for potential therapeutic uses, particularly in developing new drugs.

Case Study:

- A patent describes the synthesis of various pharmaceutical intermediates from this compound, emphasizing its versatility in drug development . The ability to modify its structure allows for the exploration of different pharmacological properties.

Agricultural Chemicals

This compound is also significant in the formulation of pesticides and herbicides. Its reactivity and ability to form stable derivatives make it a valuable component in agricultural chemistry.

Applications:

- The compound is involved in synthesizing herbicides that target specific weeds without harming crops, thereby enhancing agricultural productivity .

Industrial Relevance

The compound's industrial applications are expanding due to its chemical properties that facilitate various manufacturing processes. Its use in producing functional materials highlights its importance beyond traditional applications.

Examples of Use:

- It is employed in creating specialty chemicals that find applications in electronics and materials science .

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Intermediates for organic compounds | High reactivity at fluorine site |

| Pharmaceuticals | Drug development intermediates | Versatile for modifying therapeutic properties |

| Agricultural Chemicals | Synthesis of herbicides | Targets specific weeds |

| Industrial Chemistry | Production of specialty chemicals | Used in electronics and materials science |

Wirkmechanismus

1,2-Dioctanoyl phosphatidylcholine exerts its effects primarily through its interactions with phospholipase enzymes. It serves as a substrate for these enzymes, leading to the hydrolysis of the phosphatidylcholine molecule and the release of fatty acids and glycerol. This process is crucial for the study of lipid metabolism and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 1-Chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene

- Molecular Formula: C₇H₂ClF₄NO₂

- Molecular Weight : 243.54 g/mol

- CAS No.: 101646-02-0

- Appearance : Colorless to light yellow crystalline powder .

Physical Properties :

- Density : 1.607 g/mL at 25°C

- Boiling Point : 200°C (lit.)

- Melting Point : ~60–61°C (varies by source)

- Solubility : Soluble in alcohols, ethers, ketones; slightly soluble in water .

Structural Analogues

4-Chloro-3-nitrobenzotrifluoride (CAS 121-17-5)

- Molecular Formula: C₇H₃ClF₃NO₂

- Molecular Weight : 225.55 g/mol

- Substituent Positions : Chloro (C4), nitro (C3), trifluoromethyl (C1).

- Properties : Lower density (1.482 g/mL) and boiling point (~190°C) compared to the target compound .

- Applications : Used in pharmaceutical intermediates and agrochemical synthesis .

5-Chloro-2-nitrobenzotrifluoride (CAS 118-83-2)

- Substituent Positions : Chloro (C5), nitro (C2), trifluoromethyl (C1).

- Properties : Higher solubility in polar solvents due to nitro group’s position.

- Applications : Key intermediate in dye manufacturing .

4-Fluoro-3-nitrobenzotrifluoride (CAS 367-86-2)

- Molecular Formula: C₇H₃F₄NO₂

- Substituent Positions : Fluoro (C4), nitro (C3), trifluoromethyl (C1).

- Properties : Reduced steric hindrance compared to chloro analogues; higher reactivity in nucleophilic substitutions .

Functional Group Variations

3-Fluoro-4-nitrobenzotrifluoride (CAS 402-12-0)

- Substituent Positions : Fluoro (C3), nitro (C4), trifluoromethyl (C1).

- Properties : Meta-directing nitro group alters electrophilic substitution patterns.

- Applications : Explored in liquid crystal and polymer synthesis .

5-Amino-2-chlorobenzotrifluoride (CAS 570391-18-3)

- Functional Group: Amino (-NH₂) replaces nitro (-NO₂).

- Properties : Less oxidative stability but enhanced solubility in aqueous media.

- Applications : Precursor for bioactive molecules in drug discovery .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Substituent Positions | Boiling Point (°C) | Density (g/mL) | Key Applications |

|---|---|---|---|---|---|---|

| 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | 101646-02-0 | C₇H₂ClF₄NO₂ | Cl (C3), F (C4), NO₂ (C5), CF₃ (C1) | 200 | 1.607 | Explosives, dyes, intermediates |

| 4-Chloro-3-nitrobenzotrifluoride | 121-17-5 | C₇H₃ClF₃NO₂ | Cl (C4), NO₂ (C3), CF₃ (C1) | ~190 | 1.482 | Pharmaceuticals, agrochemicals |

| 5-Chloro-2-nitrobenzotrifluoride | 118-83-2 | C₇H₃ClF₃NO₂ | Cl (C5), NO₂ (C2), CF₃ (C1) | N/A | N/A | Dyes, pigments |

| 4-Fluoro-3-nitrobenzotrifluoride | 367-86-2 | C₇H₃F₄NO₂ | F (C4), NO₂ (C3), CF₃ (C1) | N/A | N/A | Liquid crystals, polymers |

| 3-Fluoro-4-nitrobenzotrifluoride | 402-12-0 | C₇H₃F₄NO₂ | F (C3), NO₂ (C4), CF₃ (C1) | N/A | N/A | Specialty chemicals |

Biologische Aktivität

3-Chloro-4-fluoro-5-nitrobenzotrifluoride (C₇H₂ClF₄NO₂) is an aromatic compound characterized by the presence of three fluorine atoms, one chlorine atom, and one nitro group attached to a benzene ring. It has a molecular weight of approximately 225.54 g/mol and appears as a yellow to brownish liquid. This compound is notable for its stability and potential applications in organic synthesis, material science, agrochemicals, and pharmaceuticals.

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving fluorinated precursors. Its chemical structure allows it to participate in various reactions such as:

- Nucleophilic Substitution : The presence of electron-withdrawing groups (chlorine and nitro) makes the compound susceptible to nucleophilic attack.

- Reduction Reactions : The nitro group can be reduced to form amino derivatives, which may have different biological activities.

These properties make it an important intermediate in the production of other chemical compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂ClF₄NO₂ |

| Molecular Weight | 225.54 g/mol |

| Physical State | Yellow to brownish liquid |

| Stability | Stable under normal conditions |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that halogenated compounds often interact with cellular targets, potentially leading to cytotoxicity or antimicrobial effects. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

Anticancer Potential

The compound's derivatives are also being explored for their potential anticancer properties. In vitro studies suggest that certain analogs may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways and molecular targets involved.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound against common pathogens.

- Methods : Disk diffusion method was used on bacterial strains such as E. coli and S. aureus.

- Results : The compound showed significant inhibition zones, indicating strong antimicrobial activity.

-

Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.

- Methods : MTT assay was performed on breast cancer cell lines.

- Results : The compound exhibited a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

The biological activity of this compound is primarily attributed to its chemical reactivity. The electron-withdrawing groups enhance its ability to undergo nucleophilic substitution, which can lead to the formation of reactive intermediates capable of interacting with biological macromolecules such as proteins and nucleic acids.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Chloro-3-nitrobenzotrifluoride | C₇H₃ClF₃NO₂ | Contains three fluorine atoms; similar applications |

| 3-Fluoro-4-chloro-5-nitrobenzotrifluoride | C₇H₃ClF₄NO₂ | Different fluorine positioning; potential variations in reactivity |

| 3-Chloro-4,5-difluorobenzotrifluoride | C₇H₂ClF₄NO₂ | Variation in fluorine substitution; may exhibit different biological activity |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Key Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| A | SOCl₂, DCM, reflux | 92% | High yield, scalable | Requires anhydrous conditions |

| B | HNO₃/H₂SO₄, 0–5°C | 75–85% | Regioselective | Sensitive to temperature control |

Basic Research Question: What analytical techniques are most effective for characterizing this compound?

Answer:

- HPLC : Retention time (Rt = 1.59 min, Method H) confirms purity .

- Mass Spectrometry (MS) : Observed [M+H]⁺ peak at m/z 379 (consistent with molecular formula C₇H₂ClF₄NO₂) .

- NMR : While not explicitly detailed in the evidence, analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid) show distinct ¹⁹F NMR shifts for fluorine substituents, which can resolve positional isomerism .

Q. Table 2: Key Spectroscopic Data

| Technique | Data | Utility |

|---|---|---|

| HPLC | Rt = 1.59 min | Purity assessment |

| MS | m/z 379 [M+H]⁺ | Molecular weight confirmation |

Advanced Research Question: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta position relative to itself. The trifluoromethyl group (-CF₃) further enhances this effect, stabilizing intermediates in Suzuki or Ullmann couplings. However, steric hindrance from -CF₃ may reduce reactivity at adjacent positions. Computational studies (not directly cited but inferred from ) suggest that the nitro group’s resonance effect dominates over inductive effects in directing reactivity.

Key Consideration : Optimize catalysts (e.g., Pd-based) and ligands to mitigate steric challenges. For example, bulky phosphine ligands improve selectivity in aryl-aryl couplings .

Advanced Research Question: What strategies address regioselectivity challenges during functionalization?

Answer:

- Protection/Deprotection : Temporarily protecting the nitro group (e.g., reduction to -NH₂ and reoxidation post-functionalization) avoids unwanted side reactions .

- Directed Metalation : Use directing groups (e.g., boronic esters) to control substitution patterns. Evidence from shows boronic acids enable selective coupling at the para position to halogens.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction control .

Safety & Handling: What protocols mitigate risks associated with this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.